![molecular formula C21H18F4N2O4 B12395100 1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)

1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The specific synthetic routes and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature or patents . Industrial production methods for Nec-3a are not widely documented, but they generally involve large-scale chemical synthesis techniques optimized for yield and purity.

Chemical Reactions Analysis

Nec-3a undergoes various chemical reactions, primarily involving its interaction with the kinase domain of RIP1. It inhibits the autophosphorylation activity within the RIP1 kinase domain . Common reagents used in these reactions include various kinase inhibitors and substrates that facilitate the binding and inhibition process. The major product formed from these reactions is the inhibited form of RIP1, which prevents the progression of necroptosis .

Scientific Research Applications

Nec-3a has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of necroptosis and to develop potential therapeutic interventions for diseases involving necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases . In chemistry, it serves as a tool to understand kinase inhibition and protein interactions. In biology and medicine, it is used to explore cell death pathways and to identify potential drug candidates for treating necroptosis-related diseases .

Mechanism of Action

Nec-3a exerts its effects by inhibiting the autophosphorylation activity of the RIP1 kinase domain . The molecular target of Nec-3a is the RIP1 kinase, and it binds to the kinase domain, preventing its activation and subsequent signaling pathways involved in necroptosis . This inhibition disrupts the formation of the RIP1-RIP3-mixed lineage kinase domain-like protein complex, which is essential for the execution of necroptosis .

Comparison with Similar Compounds

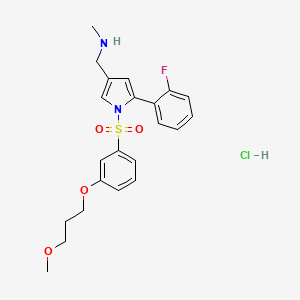

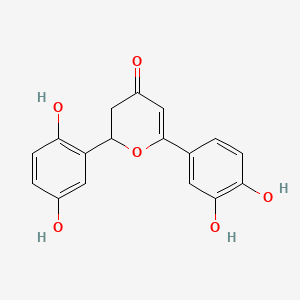

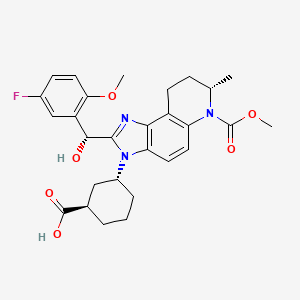

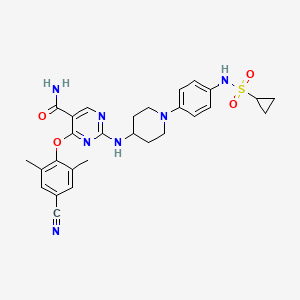

Nec-3a is similar to other necrostatins, such as Necrostatin-1 and Necrostatin-4, which also inhibit RIP1 kinase activity . Nec-3a is unique in its specific inhibition concentration and its structural properties that allow it to bind effectively to the RIP1 kinase domain . Other similar compounds include Necrostatin-1s and Necrostatin-5, which have different binding affinities and mechanisms of action .

Nec-3a stands out due to its potent inhibition of RIP1 and its utility in studying necroptosis and developing therapeutic strategies for related diseases .

Properties

Molecular Formula |

C21H18F4N2O4 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

1-[(3S,3aS)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C21H18F4N2O4/c1-30-13-5-2-11-3-6-14-19(15(11)9-13)26-27(18(29)10-28)20(14)12-4-7-17(16(22)8-12)31-21(23,24)25/h2,4-5,7-9,14,20,28H,3,6,10H2,1H3/t14-,20-/m1/s1 |

InChI Key |

RPGVJSZQQKMKSB-JLTOFOAXSA-N |

Isomeric SMILES |

COC1=CC2=C(CC[C@@H]3C2=NN([C@@H]3C4=CC(=C(C=C4)OC(F)(F)F)F)C(=O)CO)C=C1 |

Canonical SMILES |

COC1=CC2=C(CCC3C2=NN(C3C4=CC(=C(C=C4)OC(F)(F)F)F)C(=O)CO)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)

![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)